

Application Notes and Protocols: Modular Asymmetric Synthesis of Isofalcarintriol Stereoisomers

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Compound of Interest

Compound Name: *Isofalcarintriol*

Cat. No.: *B12383310*

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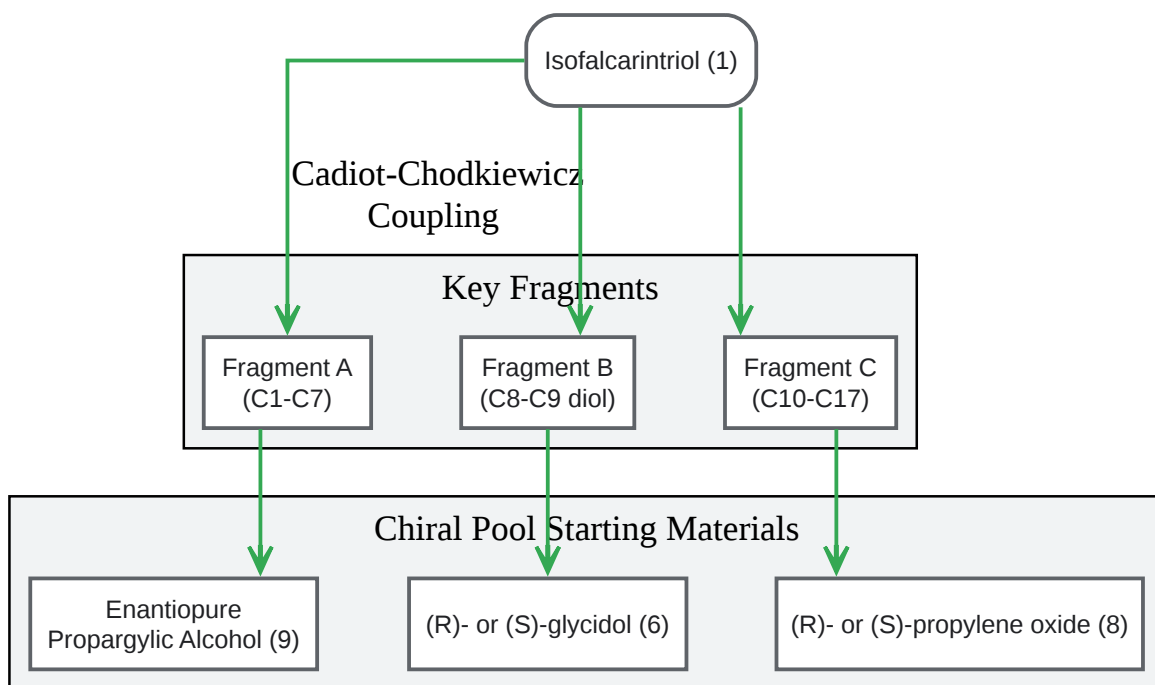
For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofalcarintriol, a polyacetylene naturally occurring in carrots, has been identified as a potent promoter of longevity and healthspan in various biological models.^{[1][2]} Its absolute configuration has been determined as (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol. This document provides detailed protocols for the modular asymmetric synthesis of **isofalcarintriol** and its stereoisomers, enabling researchers to produce these compounds for further biological investigation. The synthesis relies on a convergent strategy, assembling key chiral building blocks through robust and stereoselective chemical transformations.

Retrosynthetic Analysis and Overall Strategy

The modular synthetic approach allows for the flexible construction of various **isofalcarintriol** stereoisomers by combining different chiral building blocks. The retrosynthetic analysis breaks down the target molecule into three key fragments, which can be prepared from readily available chiral starting materials.



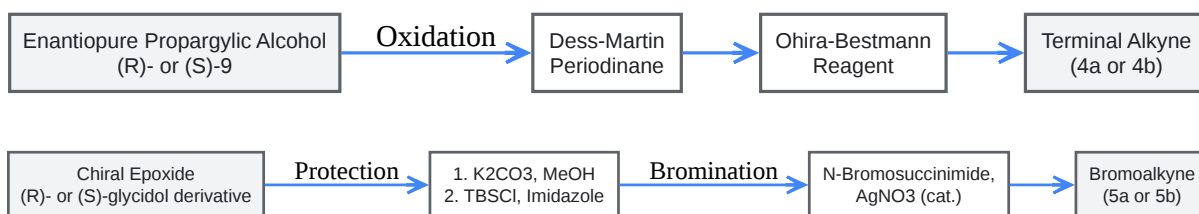
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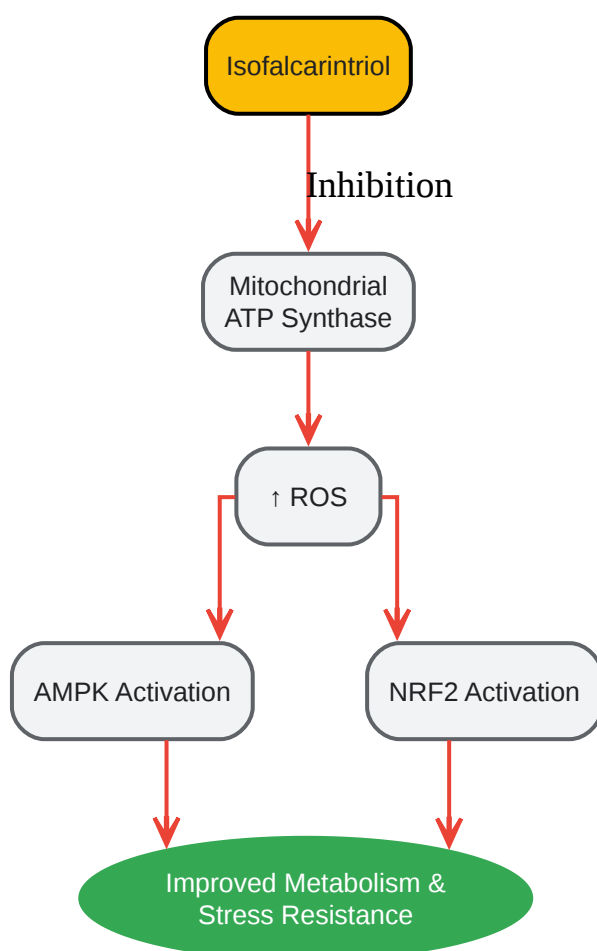
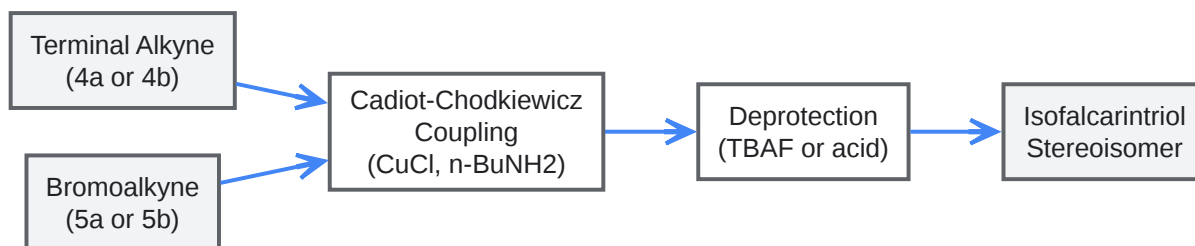
Figure 1. Retrosynthetic analysis of **Isofalcarintriol**.

Synthesis of Chiral Building Blocks

Synthesis of Terminal Alkyne Fragments (4a and 4b)

The C1-C7 terminal alkyne fragments are synthesized from commercially available enantiopure propargylic alcohols.





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References

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- 2. Senotherapeutic Potential of Araliadiol in Senescent Human Dermal Fibroblasts: An In Vitro Study Using Three Senescence Models | MDPI [mdpi.com]
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